1-Cyclopropylpent-4-en-1-ol
Description
Contextual Significance of Cyclopropyl (B3062369) and Alkene Moieties in Organic Synthesis Research
The cyclopropane (B1198618) ring and the alkene (or olefin) functional group are fundamental building blocks in modern organic synthesis. The inherent ring strain of cyclopropanes, estimated to be around 27 kcal/mol, makes them susceptible to ring-opening reactions, providing pathways to more complex molecular skeletons. nih.gov This reactivity has been harnessed in the synthesis of a wide array of natural products and pharmaceutical agents. marquette.edu Cyclopropyl groups are featured in a number of top-selling drugs, highlighting their importance in medicinal chemistry.
Alkenes, with their reactive π-bond, are versatile handles for a multitude of chemical transformations. They readily undergo addition reactions, oxidations, and are key participants in powerful carbon-carbon bond-forming reactions such as the Mizoroki-Heck reaction. The combination of a cyclopropyl group and an alkene within the same molecule, as seen in 1-cyclopropylpent-4-en-1-ol, presents opportunities for intricate and selective chemical transformations.
Overview of Foundational Research Principles Applicable to 1-Cyclopropylpent-4-en-1-ol
While dedicated research literature on 1-Cyclopropylpent-4-en-1-ol is not extensive, its chemical behavior can be understood through well-established principles of organic chemistry, primarily concerning the synthesis of secondary alcohols and the characteristic reactions of cyclopropyl carbinols and homoallylic alcohols.
Synthesis: A primary and logical method for the synthesis of 1-Cyclopropylpent-4-en-1-ol is the nucleophilic addition of a cyclopropyl organometallic reagent to the corresponding aldehyde, 4-pentenal. The Grignard reaction, utilizing cyclopropylmagnesium bromide, is a classic and robust method for forming such carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com This reaction involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde, followed by an acidic workup to protonate the resulting alkoxide and yield the secondary alcohol. organic-chemistry.org
Alternatively, organolithium reagents, such as cyclopropyllithium, can also be employed for this type of transformation.
Another relevant synthetic strategy for preparing cyclopropanol (B106826) derivatives is the Kulinkovich reaction, which involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst. youtube.com This method allows for the formation of cyclopropanols from ester starting materials.
Reactivity: The reactivity of 1-Cyclopropylpent-4-en-1-ol is dictated by its three key features: the secondary alcohol, the cyclopropane ring, and the terminal alkene.
The Alcohol Group: The hydroxyl group can undergo typical alcohol reactions, such as oxidation to the corresponding ketone, 1-cyclopropylpent-4-en-1-one.
The Cyclopropyl Carbinol System: A hallmark of cyclopropyl carbinols is their propensity to undergo rearrangement reactions, particularly under acidic conditions or in the presence of Lewis acids. This rearrangement involves the opening of the strained cyclopropane ring to form a more stable carbocation, which can then be trapped by nucleophiles or undergo further transformations. This reactivity is a powerful tool for constructing larger ring systems or linear structures with specific stereochemistry.
The Homoallylic Alcohol System: The homoallylic alcohol moiety can also participate in a variety of reactions. For instance, intramolecular reactions involving the alkene and the hydroxyl group can be induced. An example is the intramolecular bromoetherification of pent-4-en-1-ol with bromine in the presence of a base to form a cyclic bromo ether. biosynth.com
The physical and chemical properties of 1-Cyclopropylpent-4-en-1-ol are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | nih.govnih.gov |
| Molecular Weight | 126.20 g/mol | nih.gov |
| IUPAC Name | 1-cyclopropylpent-4-en-1-ol | nih.gov |
| CAS Number | 1411260-56-4 | nih.gov |
Below is a table summarizing analogous reactions applicable to the synthesis and transformation of 1-Cyclopropylpent-4-en-1-ol, based on foundational research principles.
| Reaction Type | Reactants | Product Type | Reference |
| Grignard Synthesis | Cyclopropylmagnesium bromide, 4-pentenal | Secondary alcohol | masterorganicchemistry.com |
| Oxidation | Secondary alcohol, Oxidizing agent (e.g., PCC, Swern) | Ketone | N/A |
| Cyclopropyl Carbinol Rearrangement | Cyclopropyl carbinol, Acid or Lewis Acid | Ring-opened products | N/A |
| Intramolecular Etherification | Homoallylic alcohol, Halogen, Base | Cyclic ether | biosynth.com |
Properties
IUPAC Name |
1-cyclopropylpent-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-3-4-8(9)7-5-6-7/h2,7-9H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKZPISVSVOIQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C1CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Cyclopropylpent 4 En 1 Ol and Its Structural Analogs
Retrosynthetic Analysis and Strategic Disconnections for Cyclopropyl (B3062369) Alcohol Frameworks
A retrosynthetic analysis of 1-cyclopropylpent-4-en-1-ol reveals several logical disconnections. The most apparent strategy involves disconnecting the carbon-carbon bond formed between the carbinol carbon and the cyclopropyl group or the pentenyl chain.
Identification of Key Precursors for the 1-Cyclopropylpent-4-en-1-ol Skeleton
Two primary retrosynthetic pathways emerge from this analysis:
Pathway A: This pathway involves the disconnection of the bond between the cyclopropyl ring and the carbinol carbon. This leads to a cyclopropyl organometallic reagent and a pent-4-enal or a related carbonyl derivative. A particularly attractive precursor is cyclopropylmagnesium bromide, which can be prepared from cyclopropyl bromide and magnesium metal. googleapis.com The corresponding electrophile would be pent-4-enal.
Pathway B: Alternatively, disconnecting the bond between the carbinol carbon and the pentenyl chain suggests a cyclopropyl ketone as a key intermediate. This approach would utilize a pentenyl organometallic reagent, such as 4-pentenylmagnesium bromide, which is commercially available or can be synthesized from 5-bromo-1-pentene. chemicalbook.comsmolecule.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com The electrophilic partner in this case would be cyclopropanecarboxaldehyde (B31225) or a cyclopropyl ketone derivative. orgsyn.orgchemicalbook.comchemicalbook.com
These precursors are strategically advantageous as they are either commercially available or can be synthesized through well-established methods.
Convergent and Linear Synthesis Strategies
Both convergent and linear strategies can be envisioned for the synthesis of 1-cyclopropylpent-4-en-1-ol, leveraging the key precursors identified. A convergent approach, where the cyclopropyl and pentenyl fragments are synthesized separately and then combined, is often more efficient for producing a variety of analogs.
Carbon-Carbon Bond Forming Reactions for the Pent-4-en-1-ol Chain
The construction of the core carbon skeleton of 1-cyclopropylpent-4-en-1-ol hinges on a robust carbon-carbon bond-forming reaction.
The Grignard reaction is a classic and highly effective method for this transformation. smolecule.com Following Pathway B, the addition of 4-pentenylmagnesium bromide to cyclopropanecarboxaldehyde provides a direct route to the target molecule. smolecule.comscientificlabs.co.ukorganic-chemistry.org This reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF).
| Reagent 1 | Reagent 2 | Solvent | Conditions | Product |
| Cyclopropanecarboxaldehyde | 4-Pentenylmagnesium bromide | THF | 0 °C to rt | 1-Cyclopropylpent-4-en-1-ol |
| Cyclopropyl methyl ketone | 4-Pentenylmagnesium bromide | THF | 0 °C to rt | 1-Cyclopropyl-1-methylpent-4-en-1-ol |
This table presents a generalized protocol for the Grignard reaction.
Organolithium reagents can also be employed and are often more reactive than their Grignard counterparts, which can be advantageous with sterically hindered ketones. marquette.edu
In a linear approach, the pentenyl chain can be constructed stepwise. If a precursor such as cyclopropyl 4-oxobutyl ketone were synthesized, the terminal alkene could be introduced via an olefination reaction. The Wittig reaction is a powerful tool for this purpose, allowing for the conversion of a ketone or aldehyde to an alkene. chemicalbook.comacs.orgacs.orgnih.gov Specifically, the reaction of the ketone with a methylidene phosphorane (generated from a methyltriphenylphosphonium (B96628) halide and a strong base) would yield the desired terminal double bond. nih.govnih.gov
Another modern alternative is the Tebbe or Petasis olefination, which can be effective for the methylenation of sterically hindered or enolizable ketones.
| Carbonyl Compound | Olefination Reagent | Base (if applicable) | Solvent | Product |
| Cyclopropyl 4-oxobutyl ketone | Methyltriphenylphosphonium bromide | n-BuLi or KHMDS | THF | 1-Cyclopropylpent-4-en-1-one |
| Cyclopropanecarboxaldehyde | (4-Oxobutyl)triphenylphosphonium bromide | n-BuLi or KHMDS | THF | 1-Cyclopropylpent-4-en-1-one |
This table illustrates potential olefination strategies to form a precursor to the target alcohol.
Stereocontrolled Introduction of the Hydroxyl Group
The synthesis of 1-cyclopropylpent-4-en-1-ol from a cyclopropyl ketone precursor, such as cyclopropyl pent-4-enyl ketone, allows for the stereocontrolled introduction of the hydroxyl group through diastereoselective reduction. The stereochemical outcome of the reduction of ketones adjacent to a chiral center can often be predicted by empirical models like Cram's rule. openochem.orgstackexchange.comdalalinstitute.comlibretexts.orgresearchgate.net
For cyclopropyl ketones, the stereoselectivity of nucleophilic attack is highly dependent on the conformation of the ketone. acs.org The cyclopropyl group's electronic properties favor a bisected conformation. Hydride reduction, for instance with sodium borohydride (B1222165) or lithium aluminum hydride, will then preferentially occur from the less sterically hindered face.
Furthermore, chelation control can be a powerful strategy if a chelating group is present on the cyclopropane (B1198618) ring. researchgate.netnih.govresearchgate.netacs.orgthieme-connect.de For example, an α-alkoxy cyclopropyl ketone can coordinate with a Lewis acidic reagent, directing the nucleophilic attack to a specific face of the carbonyl group and leading to high diastereoselectivity.
| Ketone Precursor | Reducing Agent | Solvent | Diastereoselectivity |
| Cyclopropyl pent-4-enyl ketone | NaBH4 | Methanol | Moderate to Good |
| Cyclopropyl pent-4-enyl ketone | L-Selectride® | THF | Potentially High |
| (2-alkoxycyclopropyl) pent-4-enyl ketone | Zn(BH4)2 | Diethyl ether | High (chelation control) |
This table summarizes potential stereoselective reduction methods.
Specialized Cyclopropanation Techniques for the Cyclopropyl Ring
The construction of the cyclopropane ring is a cornerstone in the synthesis of 1-Cyclopropylpent-4-en-1-ol. The high ring strain of this three-membered carbocycle necessitates the use of reactive intermediates like carbenes or carbenoids. wikipedia.org Modern synthetic chemistry offers a variety of specialized techniques to achieve this transformation with high control over stereochemistry.
Stereoselective Approaches to Cyclopropane Ring Formation
Stereoselective cyclopropanation is essential for controlling the relative and absolute configuration of substituents on the cyclopropane ring. Key methods include the Simmons-Smith reaction and transition-metal-catalyzed decomposition of diazo compounds. nih.govwikipedia.org
The Simmons-Smith reaction and its modifications are powerful tools for the cyclopropanation of alkenes. numberanalytics.comwikipedia.org This reaction typically employs a zinc carbenoid, such as iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. mdpi.com A significant advantage of this method is its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. numberanalytics.com For substrates containing hydroxyl groups, such as allylic or homoallylic alcohols, the reaction exhibits notable diastereoselectivity. The zinc reagent can coordinate to the oxygen atom, directing the methylene (B1212753) transfer to the proximal face of the double bond, leading to syn-cyclopropanation. wikipedia.org The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) instead of the zinc-copper couple, often enhances reactivity, particularly for less nucleophilic alkenes. mdpi.comunl.pt
Catalytic enantioselective versions of the Simmons-Smith reaction have been developed using chiral ligands. For instance, the cyclopropanation of allylic alcohols can be rendered enantioselective by using a chiral promoter, such as a bis(methanesulfonyl) derivative of (R,R)-1,2-diaminocyclohexane, with the bis(iodomethyl)zinc (B12336892) reagent. acs.org Another approach involves titanium-TADDOLate complexes as catalysts, which have shown excellent yields and enantiomeric ratios for the cyclopropanation of 3-aryl-substituted allylic alcohols. organic-chemistry.org
Transition-metal-catalyzed cyclopropanation using diazo compounds is another broadly applicable method. wikipedia.org Catalysts based on rhodium, copper, palladium, and other metals effectively decompose diazo compounds (like ethyl diazoacetate) to generate metal carbene intermediates, which then add to an alkene. nih.govwikipedia.org The diastereoselectivity of these reactions can be directed by existing stereocenters in the substrate. For allylic alcohols, the hydroxyl group can direct the cyclopropanation, leading to high selectivity. nih.gov Rhodium(III)-catalyzed diastereoselective annulation onto allylic alcohols, for example, can furnish substituted cyclopropyl-ketones with high diastereomeric ratios. nih.gov
The table below summarizes key findings for stereoselective cyclopropanation methods applicable to allylic and homoallylic alcohols.
| Method/Catalyst System | Substrate Type | Key Features & Findings | Reference(s) |
| Simmons-Smith (Furukawa) | Allylic Alcohols | High syn-selectivity due to hydroxyl-group direction. Stereospecific with respect to alkene geometry. | wikipedia.orgunl.pt |
| Chiral Dioxaborolane Ligand | Allylic Alcohols | Used with Et₂Zn and CH₂I₂ to achieve high diastereoselectivity and enantioselectivity for 1,2,3-substituted cyclopropanes. | unl.pt |
| Titanium-TADDOLate / Zn(CH₂I)₂ | Allylic Alcohols | Catalytic asymmetric cyclopropanation. Achieves high yields and enantiomeric ratios (e.g., up to 94% ee) for aryl-substituted substrates. | organic-chemistry.org |
| Rh(III)-catalyzed C-H Activation | Allylic Alcohols | Diastereoselective [2+1] annulation using N-enoxyphthalimides. Provides substituted cyclopropanes with excellent diastereoselectivity (>20:1 d.r.). | nih.gov |
| Rh(II)-catalyzed Diazo Decomposition | Allylic Diazoacetates | Intramolecular reaction provides bicyclic lactones with high enantioselectivity. | marquette.edu |
Intramolecular Cyclization Precursors for the Cyclopropyl Moiety
An alternative to intermolecular cyclopropanation is the formation of the cyclopropane ring via an intramolecular reaction. This approach involves designing a precursor molecule that already contains the necessary carbon atoms and functional groups poised for ring closure. wikipedia.org Such strategies can be highly efficient and stereocontrolled due to the constrained nature of the transition state.
One classical approach is the intramolecular nucleophilic substitution of a γ-haloalkane bearing an electron-withdrawing group. wikipedia.org Treatment with a strong base generates a carbanion that displaces the halide in a 3-exo-trig cyclization. A hypothetical precursor for the cyclopropyl moiety of 1-Cyclopropylpent-4-en-1-ol could be a 1,3-dihalide or a related substrate that undergoes a Wurtz-type coupling using zinc or sodium metal. wikipedia.org
More modern methods rely on the transition-metal-catalyzed intramolecular cyclopropanation of substrates containing both an alkene and a carbene precursor, such as a diazo group. researchgate.netdigitellinc.com For example, an appropriately substituted allylic diazoacetate can undergo intramolecular cyclopropanation catalyzed by a rhodium(II) complex to form a bicyclo[3.1.0]hexane system, which can be a precursor to the desired cyclopropyl carbinol structure. marquette.edu The enantioselectivity of these reactions can be controlled with high precision by using chiral ligands on the metal catalyst. researchgate.netdigitellinc.com
Another advanced strategy uses cyclopropenes as carbene precursors. nih.gov In the presence of a gold(I) or rhodium(II) catalyst, appropriately substituted 1,6-cyclopropene-enes can undergo a ring-opening/intramolecular cyclopropanation cascade to form bicyclo[4.1.0]heptane frameworks with high diastereoselectivity. nih.gov
The following table outlines common strategies for intramolecular cyclopropane formation.
| Cyclization Strategy | Precursor Type | Mechanism | Reference(s) |
| Nucleophilic Substitution | γ-Halocarbonyl or γ-Halonitrile | Base-induced carbanion formation followed by intramolecular SN2 displacement of the halide. | wikipedia.org |
| Wurtz Coupling | 1,3-Dihalide | Reductive coupling using an active metal like sodium or zinc. | wikipedia.org |
| Transition-Metal Catalysis | Olefinic Diazo Compounds | Metal-catalyzed decomposition of the diazo group to a metal carbene, followed by intramolecular addition to the alkene. | marquette.eduresearchgate.net |
| Michael-Initiated Ring Closure (MIRC) | Conjugated system with γ-leaving group | Domino reaction involving conjugate addition of a nucleophile followed by intramolecular ring closure. | rsc.org |
| Cyclopropene Ring-Opening | 1,6-Cyclopropene-enes | Gold(I) or Rhodium(II) catalyzed ring-opening to a vinyl carbene, followed by intramolecular cyclopropanation. | nih.gov |
Catalytic Systems in the Synthesis of 1-Cyclopropylpent-4-en-1-ol Derivatives
Catalysis is fundamental to the efficient and selective synthesis of complex molecules like 1-Cyclopropylpent-4-en-1-ol and its derivatives. Catalytic systems enable the enantioselective creation of the chiral alcohol center and provide powerful methods for constructing and functionalizing the carbon skeleton.
Asymmetric Catalysis for Enantioselective Access to Chiral Forms
The C-1 hydroxyl group in 1-Cyclopropylpent-4-en-1-ol represents a chiral center. Accessing specific enantiomers, (R)- or (S)-1-cyclopropylpent-4-en-1-ol, is crucial for applications where chirality is important. Asymmetric catalysis offers the most efficient route to produce such enantiomerically pure compounds. researchgate.net
A primary strategy for this is the asymmetric hydrogenation of the corresponding prochiral ketone, 1-cyclopropylpent-4-en-1-one. This reaction involves the addition of hydrogen across the carbonyl double bond, guided by a chiral catalyst to favor the formation of one enantiomer of the alcohol over the other. nih.gov Ruthenium complexes containing chiral diphosphine ligands, such as BINAP, and chiral diamine ligands have proven to be exceptionally effective for the hydrogenation of various ketones, including aryl vinyl ketones which are structurally analogous to the target substrate. nih.govjst.go.jp For example, the TolBINAP/DMAPEN-Ru(II) catalyst system has been used to hydrogenate aryl vinyl ketones to chiral allylic alcohols with excellent enantioselectivity (e.g., up to 97% ee). nih.gov
Asymmetric transfer hydrogenation (ATH) is another powerful technique that uses a hydrogen donor like formic acid or isopropanol (B130326) instead of gaseous H₂. nih.gov This method is often operationally simpler and has been successfully applied to the regio- and enantioselective reduction of unsaturated ketones. nih.gov
The table below presents examples of catalyst systems for the asymmetric hydrogenation of unsaturated ketones, which are applicable for the synthesis of chiral 1-cyclopropylpent-4-en-1-ol.
| Catalyst System | Substrate Type | Product | Enantioselectivity (ee) | Reference(s) |
| RuCl₂[(S)-tolbinap][(R)-dmapen] | (E)-Chalcone (Aryl Vinyl Ketone) | (S)-Allylic Alcohol | 97% | nih.gov |
| Tethered Ru(II) Complexes | Aromatic Ketones | Chiral Secondary Alcohols | High | thieme-connect.de |
| MsDPEN-Cp*Ir Catalysts | Aromatic Ketones | Chiral Secondary Alcohols | High | jst.go.jp |
| Rh(III) Bifunctional Catalysts | β,γ-Unsaturated α-Diketones | α-Hydroxy Enones | Up to >99% | nih.gov |
Metal-Catalyzed Cross-Coupling and Functionalization Reactions
Metal-catalyzed cross-coupling reactions are indispensable for building the carbon framework of 1-Cyclopropylpent-4-en-1-ol and for its subsequent functionalization. wikipedia.org These reactions, often catalyzed by palladium, nickel, or other transition metals, allow for the precise formation of carbon-carbon bonds. wikipedia.orgunl.pt
The synthesis of the 1-cyclopropylpent-4-en-1-ol skeleton can be envisioned through a convergent approach using cross-coupling. For example, a Suzuki-Miyaura coupling could be employed to join a cyclopropylboronic acid derivative with a suitable alkenyl halide or triflate partner that contains the pent-4-en-1-ol backbone. researchgate.net Stereodefined cyclopropyl-substituted alkenes can be synthesized using this method, often with retention of the cyclopropane's configuration. researchgate.netdeepdyve.com
Alternatively, the terminal alkene of the pentenyl side chain offers a handle for further functionalization. The Heck reaction , catalyzed by palladium, could be used to couple the terminal double bond with an aryl or vinyl halide, introducing additional complexity to the molecule. For homoallylic alcohols, direct arylative substitution reactions catalyzed by nickel complexes have also been developed, providing a route to generate allylic arenes from the unactivated alcohol. rsc.org Such methods proceed via an isomerization of the homoallylic alcohol to an allylic alcohol intermediate, followed by allylic substitution. rsc.org
The cyclopropyl group itself can also participate in cross-coupling reactions. While challenging due to the C(sp³)-C(sp³) bond, methods exist for the coupling of cyclopropyl organometallic reagents (e.g., derived from germatranes or boronic acids) with electrophiles like acyl chlorides. researchgate.netnih.gov
This table summarizes relevant metal-catalyzed reactions for the synthesis and functionalization of the target molecule and its analogs.
| Reaction Type | Catalyst | Coupling Partners | Product Type | Reference(s) |
| Suzuki-Miyaura Coupling | Palladium | Cyclopropylboronic acid + Alkenyl triflate | Cyclopropyl-substituted alkene | researchgate.net |
| Suzuki-Miyaura Coupling | Palladium | Potassium cyclopropyltrifluoroborate (B8364958) + Aryl bromide | Aryl-substituted cyclopropane | deepdyve.com |
| Arylative Substitution | Nickel-bisphosphine | Homoallylic alcohol + Arylboroxine | Allylic arene | rsc.org |
| Acylative Coupling | Palladium | Tertiary cyclopropyl carbagermatrane + Acyl chloride | Cyclopropyl ketone | researchgate.netnih.gov |
| Wacker-Type Oxidation | Palladium/Quinox Ligand | Homoallylic alcohol | Methyl ketone | nih.gov |
Chemical Reactivity and Mechanistic Transformation Pathways of 1 Cyclopropylpent 4 En 1 Ol
Reactivity Profiles of the Cyclopropyl (B3062369) Ring System
The high ring strain of the cyclopropane (B1198618) moiety (approximately 27.5 kcal/mol) makes it susceptible to various ring-opening reactions, which can be initiated by electrophiles, radicals, or transition metals. These reactions often proceed with distinct mechanistic pathways and lead to a variety of rearranged products.
Ring-Opening Reactions and Associated Rearrangements
The relief of ring strain provides a strong thermodynamic driving force for the cleavage of the C-C bonds of the cyclopropyl ring.
Acid-catalyzed reactions of cyclopropyl carbinols, such as 1-Cyclopropylpent-4-en-1-ol, are known to proceed through the formation of a transient carbocation intermediate. Protonation of the hydroxyl group followed by the loss of water generates a secondary carbocation adjacent to the cyclopropyl ring. This carbocation can then undergo rearrangement through cleavage of one of the internal cyclopropane bonds, leading to a more stable homoallylic cation. The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropyl ring. In the case of 1-Cyclopropylpent-4-en-1-ol, this rearrangement would lead to the formation of various unsaturated alcohols.
Furthermore, the terminal double bond in the pentenyl chain can act as an internal nucleophile, participating in the reaction cascade. This neighboring group participation can lead to the formation of cyclic products. For instance, the reaction of cyclopropylmethamine with sodium nitrite (B80452) in dilute acid yields a mixture of cyclopropylmethyl alcohol, cyclobutanol, and but-3-en-1-ol, showcasing the potential for complex rearrangements and the involvement of neighboring groups. researchgate.netbeilstein-journals.org
Table 1: Representative Products from Electrophilic Ring Opening of Cyclopropyl Carbinols
| Starting Material Analogue | Reagent/Condition | Major Product(s) | Notes |
|---|---|---|---|
| Cyclopropylmethanol (B32771) | H₂SO₄ (aq) | But-3-en-1-ol, Cyclobutanol | Rearrangement products |
| 1-Phenylcyclopropylmethanol | HCl | 4-Chloro-1-phenylbut-1-ene | Ring opening with nucleophilic capture |
Note: The products for 1-Cyclopropylpent-4-en-1-ol are predicted based on general reactivity patterns.
The cyclopropylcarbinyl radical is known to undergo a rapid ring-opening rearrangement to the corresponding homoallylic radical. This process is extremely fast, with a rate constant on the order of 10⁸ s⁻¹. This rearrangement serves as a reliable radical clock in mechanistic studies. For 1-Cyclopropylpent-4-en-1-ol, the formation of a radical at the carbinol carbon would lead to a ring-opened radical, which can then participate in subsequent radical reactions such as additions or cyclizations.
The generation of the initial radical can be achieved through various methods, including the use of radical initiators or photoredox catalysis. The subsequent reaction pathways of the ring-opened radical will depend on the specific reaction conditions and the presence of other reactive species.
Table 2: Expected Products from Radical-Mediated Ring Opening
| Precursor to Radical | Radical Generation Method | Intermediate Radical | Potential Final Product(s) |
|---|---|---|---|
| 1-Cyclopropylpent-4-en-1-ol | H-atom abstraction | 1-Cyclopropyl-1-hydroxypent-4-en-1-yl radical | Ring-opened unsaturated alcohols, products of intermolecular trapping |
Note: The final products are illustrative of potential pathways.
Transition metals, particularly palladium, rhodium, and nickel, can catalyze the ring opening of cyclopropanes. These reactions often proceed through the formation of metallacyclobutane intermediates. For cyclopropyl carbinols, the reaction can be initiated by the coordination of the metal to the alcohol or the cyclopropyl group. Subsequent oxidative addition and reductive elimination steps can lead to a variety of functionalized products.
For example, palladium-catalyzed reactions of cyclopropanols can lead to the formation of β,γ-unsaturated ketones. The specific outcome of these reactions is highly dependent on the catalyst, ligands, and reaction conditions employed.
Ring Expansion and Contraction Pathways
Under certain conditions, typically involving the formation of a carbocation adjacent to the ring, cyclopropyl systems can undergo ring expansion to form cyclobutyl derivatives. The Demjanov rearrangement, for instance, involves the diazotization of aminocyclobutanes and aminocyclopropanes, leading to carbocation-mediated ring expansions and contractions. While not directly applicable to 1-Cyclopropylpent-4-en-1-ol, analogous rearrangements can be envisioned under conditions that generate a carbocation at the carbinol position. The driving force for such rearrangements is the relief of ring strain.
Transformations Involving the Pent-4-en-1-ol Alkene and Alcohol Functionalities
The pent-4-en-1-ol portion of the molecule contains two reactive functional groups: a terminal alkene and a secondary alcohol. These groups can undergo a variety of well-established chemical transformations.
The secondary alcohol can be oxidized to the corresponding ketone, 1-cyclopropylpent-4-en-1-one, using a variety of oxidizing agents. Milder reagents like pyridinium (B92312) chlorochromate (PCC) are typically used to avoid over-oxidation or side reactions involving the alkene. varsitytutors.commasterorganicchemistry.comlibretexts.orglibretexts.org
The terminal alkene is susceptible to a range of addition reactions. For instance, epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) would yield 1-cyclopropyl-1-(oxiran-2-yl)propan-1-ol. masterorganicchemistry.comrsc.orgyoutube.com Hydroboration-oxidation would lead to the anti-Markovnikov addition of water across the double bond, resulting in 1-cyclopropylpentane-1,5-diol. wikipedia.orgdoubtnut.com
Table 3: Representative Transformations of the Pent-4-en-1-ol Moiety
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Oxidation | Pyridinium chlorochromate (PCC) | 1-Cyclopropylpent-4-en-1-one |
| Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | 1-Cyclopropyl-1-(oxiran-2-yl)propan-1-ol |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 1-Cyclopropylpentane-1,5-diol |
Electrophilic and Radical Addition Reactions to the Alkene
The terminal alkene in 1-cyclopropylpent-4-en-1-ol is susceptible to both electrophilic and radical additions. In electrophilic addition, the pi electrons of the double bond act as a nucleophile, attacking an electrophilic species. lumenlearning.com This process typically proceeds through a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, where the electrophile adds to the carbon with the most hydrogens.
While specific studies on 1-cyclopropylpent-4-en-1-ol are not prevalent, the reaction of 4-penten-1-ol (B13828) with bromine in water offers a useful analogy. This reaction results in the formation of a cyclic bromoether through an initial electrophilic addition of bromine to the double bond, forming a cyclic bromonium ion intermediate. beilstein-journals.org The neighboring hydroxyl group then acts as an intramolecular nucleophile, attacking the intermediate to form the cyclic ether. beilstein-journals.org
Radical addition to the alkene, on the other hand, proceeds via a free radical chain mechanism and often exhibits anti-Markovnikov regioselectivity. libretexts.orgpharmaguideline.com This type of reaction is typically initiated by a radical initiator, such as a peroxide. The initiator generates a radical species that adds to the terminal carbon of the alkene, forming a more stable secondary radical intermediate. libretexts.orgpharmaguideline.com This intermediate then abstracts a hydrogen atom from a hydrogen donor to yield the final product. libretexts.orgpharmaguideline.com The free radical addition of HBr in the presence of peroxides is a classic example of this reactivity, leading to the "anti-Markovnikov" product. pharmaguideline.com
| Reaction Type | Reagent Example | Key Intermediate | Regioselectivity |
| Electrophilic Addition | Br₂ in H₂O | Cyclic Bromonium Ion | Markovnikov (intramolecular cyclization can occur) |
| Radical Addition | HBr with ROOR | Carbon Radical | Anti-Markovnikov |
Intramolecular Cyclization Reactions of the Alkene and Alcohol
The proximate positioning of the alkene and alcohol functionalities in 1-cyclopropylpent-4-en-1-ol facilitates a variety of intramolecular cyclization reactions, leading to the formation of diverse heterocyclic and carbocyclic structures.
Halocyclization reactions, such as iodocyclization, are powerful methods for the synthesis of oxygen-containing heterocycles. These reactions are initiated by the electrophilic attack of a halogen species on the alkene. In the context of 1-cyclopropylpent-4-en-1-ol, this would lead to a halonium ion intermediate. The intramolecular trapping of this intermediate by the hydroxyl group would then yield a substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring. The regioselectivity of the cyclization (5-exo vs. 6-endo) is influenced by factors such as the reaction conditions and the nature of the substrate.
Prins-type cyclizations are acid-catalyzed reactions between an alkene and a carbonyl compound (or a precursor). nih.gov In the case of 1-cyclopropylpent-4-en-1-ol, an intramolecular Prins-type reaction can be envisioned. Protonation of the hydroxyl group followed by loss of water would generate a cyclopropylcarbinyl cation. This cation can then be attacked by the pendant alkene, leading to the formation of a new carbon-carbon bond and a cyclic structure. The stability of the cyclopropylcarbinyl cation plays a crucial role in these transformations. researchgate.net Alternatively, in the presence of an external aldehyde, an intermolecular Prins cyclization can occur, where the homoallylic alcohol moiety reacts with the aldehyde to form an oxocarbenium ion, which is then trapped by the alkene to form a tetrahydropyran ring. nih.gov
A notable variation involves the use of terminal cyclopropylsilyl alcohols in Prins cyclizations, which has proven to be an effective method for creating polysubstituted tetrahydropyrans. nih.gov
| Cyclization Type | Key Features | Potential Products |
| Halocyclization | Electrophilic halogen addition followed by intramolecular nucleophilic attack by the hydroxyl group. | Halogenated cyclic ethers (e.g., tetrahydrofurans, tetrahydropyrans). |
| Prins-Type Cyclization | Acid-catalyzed cyclization involving a carbocation intermediate formed from the alcohol and subsequent attack by the alkene. | Carbocyclic or heterocyclic ring systems. |
Radical cyclizations offer another pathway for the transformation of 1-cyclopropylpent-4-en-1-ol. The generation of a radical at a suitable position on the molecule can initiate a cascade of cyclization events. For instance, a radical could be generated on the oxygen of the alcohol, which could then lead to ring-opening of the cyclopropane. beilstein-journals.org The resulting radical could then undergo intramolecular addition to the alkene. The specific outcome of such radical cascade reactions is highly dependent on the method of radical generation and the reaction conditions. These reactions are known to be powerful tools in organic synthesis for the construction of complex molecular architectures. beilstein-journals.orgnih.gov
Alcohol Functional Group Interconversions
The hydroxyl group in 1-cyclopropylpent-4-en-1-ol can be converted into various other functional groups through a range of established synthetic methodologies. imperial.ac.ukfiveable.me These transformations are fundamental in organic synthesis, allowing for the strategic modification of the molecule for further reactions. Common interconversions include conversion to alkyl halides, ethers, esters, and amines. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding alkyl chloride or bromide, respectively. fiveable.me
The secondary alcohol in 1-cyclopropylpent-4-en-1-ol can be oxidized to the corresponding ketone, 1-cyclopropylpent-4-en-1-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups, such as the alkene. chemistrysteps.com
Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used to convert secondary alcohols to ketones without affecting other functional groups. chemistrysteps.com Stronger oxidizing agents, such as chromic acid (generated from CrO₃ or Na₂Cr₂O₇ in acid, also known as the Jones reagent) or potassium permanganate (B83412) (KMnO₄), can also effect this oxidation. chemistrysteps.com It is important to note that under harsh conditions, some strong oxidizing agents could potentially lead to cleavage of the carbon-carbon double bond. imperial.ac.uk
| Oxidizing Agent | Product | Typical Conditions |
| Pyridinium Chlorochromate (PCC) | 1-Cyclopropylpent-4-en-1-one | Anhydrous, CH₂Cl₂ |
| Dess-Martin Periodinane (DMP) | 1-Cyclopropylpent-4-en-1-one | CH₂Cl₂ |
| Chromic Acid (Jones Reagent) | 1-Cyclopropylpent-4-en-1-one | Acetone, H₂SO₄ |
An article on the chemical compound “1-Cyclopropylpent-4-en-1-ol” cannot be generated at this time. Extensive searches for detailed research findings, including data on nucleophilic substitution reactions and tandem or cascade reactions specific to this compound, did not yield sufficient information to create a scientifically accurate and thorough article as requested.
The available scientific literature focuses on the reactivity of related but structurally distinct compounds, such as other cyclopropyl carbinols or molecules with similar functional groups. While general principles of chemical reactivity for cyclopropyl and alcohol moieties are established, specific experimental data, mechanistic pathways, and detailed research findings for 1-Cyclopropylpent-4-en-1-ol are not present in the accessed resources.
Therefore, to adhere to the strict requirements of providing a professional, authoritative, and scientifically accurate article based on diverse sources, the generation of the requested content is not possible without specific research dedicated to 1-Cyclopropylpent-4-en-1-ol. An attempt to extrapolate from related compounds would not meet the standard of scientific accuracy and specificity required for the outlined article.
Detailed Mechanistic Investigations of Reactions Involving 1 Cyclopropylpent 4 En 1 Ol
Elucidation of Reaction Mechanisms via Kinetic Studies
Kinetic studies are instrumental in unraveling the mechanistic details of reactions involving 1-Cyclopropylpent-4-en-1-ol, particularly in processes such as solvolysis and acid-catalyzed rearrangements. While specific kinetic data for 1-Cyclopropylpent-4-en-1-ol is not extensively documented in publicly available literature, the behavior of analogous cyclopropylcarbinyl systems provides a strong basis for understanding its reactivity.
The solvolysis rates of cyclopropylcarbinyl derivatives are remarkably high compared to other secondary alcohols. This enhanced reactivity is attributed to the participation of the cyclopropyl (B3062369) group in stabilizing the developing positive charge at the reaction center. The rate of reaction is significantly influenced by the substitution on both the cyclopropyl ring and the carbinol carbon.
Kinetic studies on related systems often involve monitoring the disappearance of the reactant or the appearance of a product over time using techniques like UV-vis spectroscopy or HPLC. The data obtained is then used to determine the rate law and rate constants for the reaction. For instance, the solvolysis of cyclopropylcarbinyl bromides has been studied, and the rates correlated using the extended Grunwald-Winstein equation, which helps in quantifying the solvent's nucleophilicity and ionizing power on the reaction rate researchgate.net.
A representative data table for the relative solvolysis rates of various cyclopropylcarbinyl derivatives in a given solvent system would typically look like the following, illustrating the electronic and steric effects on reaction kinetics.
| Substrate (Analogous System) | Relative Rate (k_rel) |
| Cyclopropylcarbinyl p-Nitrobenzoate | 1 |
| 1-Cyclopropylethyl p-Nitrobenzoate | 10^2 |
| Dicyclopropylcarbinyl p-Nitrobenzoate | 10^5 |
This table is illustrative and based on general principles of cyclopropylcarbinyl reactivity.
Spectroscopic Identification and Characterization of Reactive Intermediates
The reactions of 1-Cyclopropylpent-4-en-1-ol are often characterized by the formation of highly reactive and transient intermediates, primarily the cyclopropylcarbinyl cation. Spectroscopic techniques are vital for the direct or indirect identification and characterization of these species.
Due to their short lifetimes, direct observation of these carbocations is challenging. However, under superacid conditions at low temperatures, it is possible to generate and stabilize these cations for spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for this purpose. The chemical shifts of the carbon atoms in the carbocation provide information about the charge distribution and the structure of the intermediate. For the cyclopropylcarbinyl cation, delocalization of the positive charge into the cyclopropane (B1198618) ring results in characteristic upfield shifts for the ring carbons and a downfield shift for the carbinylic carbon.
Computational studies, often coupled with experimental data, have been employed to determine the structures of various cyclopropylvinyl carbocations that can be involved in the course of hydrolysis reactions researchgate.net. While direct spectroscopic data for the 1-cyclopropylpent-4-en-1-yl cation is scarce, the principles from related systems are directly applicable.
Advanced techniques like time-resolved spectroscopy could potentially be used to study the dynamics of these intermediates under more typical reaction conditions acs.org.
Determination of Rate-Limiting Steps and Transition State Structures
Identifying the rate-limiting step and characterizing the transition state are central to understanding the reaction mechanism. For reactions of 1-Cyclopropylpent-4-en-1-ol, such as acid-catalyzed rearrangements, the formation of the cyclopropylcarbinyl cation is often the rate-determining step.
Computational chemistry, specifically Density Functional Theory (DFT) calculations, has become an indispensable tool for mapping out the potential energy surfaces of these reactions. These calculations can provide detailed geometries and energies of reactants, intermediates, transition states, and products. For instance, in the rearrangement of cyclopropyl carbenes, computational methods were used to explore the reaction pathway researchgate.net.
For the rearrangement of 1-Cyclopropylpent-4-en-1-ol, the transition state for the initial ionization would resemble the cyclopropylcarbinyl cation. The stability of this transition state is the primary reason for the high reactivity of cyclopropylcarbinols. Substituent effects on the solvolysis rates of cyclopropylcarbinyl systems have been used to infer the symmetrical nature of the transition states acs.org.
The following table presents calculated relative activation energies for competing pathways in a model cyclopropylcarbinyl rearrangement, highlighting how computational studies can discern the favored mechanistic route.
| Reaction Pathway | Transition State | Relative Activation Energy (kcal/mol) |
| Ring-opening to Homoallylic Cation | TS1 | 0 |
| Direct Nucleophilic Attack | TS2 | 15 |
| Hydride Shift | TS3 | 10 |
This data is illustrative and based on computational studies of analogous systems.
Influence of Reaction Conditions on Mechanistic Pathways
The mechanistic pathway of reactions involving 1-Cyclopropylpent-4-en-1-ol is highly sensitive to the reaction conditions, including the solvent, temperature, and the presence of a catalyst.
Solvent: The polarity and nucleophilicity of the solvent play a crucial role. In highly polar, non-nucleophilic solvents, the formation of carbocationic intermediates and subsequent rearrangements are favored. In more nucleophilic solvents, direct substitution (Sₙ2-type) pathways may compete, although the Sₙ1 pathway via the stabilized carbocation is generally dominant. The extended Grunwald-Winstein equation has been used to analyze the effect of solvent on the solvolysis of related compounds researchgate.net.
Temperature: Higher temperatures generally increase the rate of reaction but can also influence the selectivity. In some cases, higher temperatures may favor elimination products over substitution or rearrangement products. Thermodynamic versus kinetic control of the product distribution can often be manipulated by changing the reaction temperature.
Catalyst: In acid-catalyzed rearrangements, the nature and concentration of the acid are critical. Stronger acids will protonate the hydroxyl group more effectively, leading to faster formation of the carbocation. The choice of catalyst can also influence the stereochemical outcome of the reaction nih.gov. For example, chiral Brønsted acids have been used to achieve asymmetric rearrangements of cyclopropylcarbinols nih.gov.
Stereochemical Course and Origin of Selectivity in Reaction Mechanisms
The stereochemistry of reactions involving 1-Cyclopropylpent-4-en-1-ol is a key aspect of its mechanistic studies. The stereochemical outcome, whether it be retention, inversion, or racemization, provides significant clues about the nature of the intermediates and the reaction pathway.
In reactions proceeding through a planar, achiral carbocation, racemization would be expected if the starting material is chiral. However, the cyclopropylcarbinyl cation is not a simple planar species. It exists as a set of rapidly equilibrating "bisected" and "perpendicular" conformations. Nucleophilic attack on these intermediates can lead to a variety of stereochemical outcomes.
The origin of selectivity in these reactions is often a complex interplay of steric and electronic factors. In asymmetric catalysis, the chiral catalyst creates a chiral environment around the reactive intermediate, leading to a diastereomeric transition state that favors the formation of one enantiomer over the other nih.gov.
Computational studies have been instrumental in understanding the origins of stereoselectivity. By calculating the energies of the different diastereomeric transition states, the preferred reaction pathway and the resulting stereochemistry can be predicted. For example, in tandem Heck-ring-opening reactions of cyclopropyldiol derivatives, DFT calculations have shed light on the factors governing the regio- and stereoselectivity of the cyclopropane ring-opening nih.govacs.orgresearchgate.net.
The stereospecificity of certain reactions, where a specific stereoisomer of the reactant yields a specific stereoisomer of the product, is strong evidence for a concerted or tightly controlled stepwise mechanism.
Stereochemical Aspects and Control in 1 Cyclopropylpent 4 En 1 Ol Chemistry
Chiral Centers and Diastereomeric Relationships in 1-Cyclopropylpent-4-en-1-ol and its Derivatives
1-Cyclopropylpent-4-en-1-ol possesses a single chiral center at the carbon atom bearing the hydroxyl group (C-1). This gives rise to two enantiomers, (R)-1-cyclopropylpent-4-en-1-ol and (S)-1-cyclopropylpent-4-en-1-ol. The stereochemistry at this carbinol center plays a crucial role in directing the stereochemical outcome of reactions at other sites within the molecule.
Derivatization of 1-cyclopropylpent-4-en-1-ol, particularly through reactions involving the pentenyl side chain, can lead to the formation of additional stereocenters and the generation of diastereomers. For instance, reactions such as epoxidation or dihydroxylation of the double bond, or cyclopropanation of the double bond, create new chiral centers. The spatial arrangement of the existing stereocenter at C-1 influences the facial selectivity of these additions, leading to the preferential formation of one diastereomer over the other.
The creation of contiguous stereocenters is a notable challenge in stereoselective synthesis. nih.gov In the context of alkenyl cyclopropyl (B3062369) carbinols, the existing chirality can be effectively relayed to new stereocenters. For example, the diastereoselective cyclopropanation of an alkenyl cyclopropyl carbinol derivative can result in a bicyclopropane with multiple stereocenters, formed as a single diastereomer. nih.govresearchgate.net
Table 1: Stereocenters in 1-Cyclopropylpent-4-en-1-ol and its Derivatives
| Compound | New Stereocenter(s) | Number of Possible Stereoisomers |
| 1-Cyclopropylpent-4-en-1-ol | C1 | 2 (enantiomers) |
| 1-Cyclopropyl-4,5-epoxypentan-1-ol | C1, C4, C5 | 8 (4 pairs of enantiomers) |
| 1-Cyclopropylpentane-1,4,5-triol | C1, C4, C5 | 8 (4 pairs of enantiomers) |
| 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol Derivatives | Multiple new centers | Varies |
Asymmetric Synthesis Strategies for Enantioenriched Derivatives
The synthesis of enantioenriched derivatives of 1-cyclopropylpent-4-en-1-ol and related cyclopropyl carbinols is a key objective for their application in asymmetric synthesis. Several strategies have been developed to achieve this, primarily focusing on the enantioselective creation of the chiral carbinol center or the stereospecific transformation of chiral precursors.
One effective approach involves the use of chiral auxiliaries. A three-step sequence of an aldol reaction, cyclopropanation, and retro-aldol reaction can be employed for the stereoselective synthesis of enantiopure cyclopropane (B1198618) carboxaldehydes, which are versatile precursors to chiral cyclopropyl carbinols. rsc.org Another strategy is the catalytic carbenoid insertion into terminal alkynes to produce enantiomerically enriched cyclopropenyl esters. researchgate.net These esters can then be converted to the target alkenylcyclopropyl carbinol derivatives. researchgate.net
Enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones represent another innovative method for the enantiocontrolled construction of densely substituted cyclopentane structures. nih.gov While not a direct synthesis of 1-cyclopropylpent-4-en-1-ol, this methodology highlights the potential of leveraging the unique reactivity of the cyclopropyl group in asymmetric catalysis.
Table 2: Selected Asymmetric Synthesis Strategies
| Strategy | Description | Key Features |
| Chiral Auxiliaries | Use of a chiral auxiliary to direct a stereoselective aldol-cyclopropanation-retro-aldol sequence. rsc.org | Provides enantiopure cyclopropane carboxaldehydes. |
| Catalytic Carbenoid Insertion | Enantioselective insertion of a carbenoid into an alkyne to form a chiral cyclopropenyl ester. researchgate.net | Access to enantiomerically enriched precursors. |
| Asymmetric Cycloaddition | Enantioselective photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones. nih.gov | Constructs complex cyclopentane rings with high stereocontrol. |
Diastereoselective Control in Intramolecular Cyclizations and Additions
The stereocenter at C-1 in 1-cyclopropylpent-4-en-1-ol and its derivatives exerts significant control over the diastereoselectivity of both intramolecular and intermolecular reactions. The hydroxyl group can act as a directing group, pre-organizing the substrate and reagent to favor attack from a specific face of the molecule.
A prominent example is the directed diastereoselective Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives. nih.govresearchgate.net In this reaction, the alcoholate, formed in situ, coordinates to the zinc carbenoid, directing the cyclopropanation to one of the diastereotopic faces of the alkene, resulting in the formation of the bicyclopropyl carbinol as a single diastereomer with excellent diastereoselectivity (dr > 98:02). researchgate.net Similarly, vanadium-catalyzed epoxidation of these substrates proceeds with high diastereoselectivity to furnish cyclopropyl oxiranes as a single diastereomer. nih.gov The stereospecificity of these reactions is notable, with E- and Z-alkenyl moieties being converted to their respective trans- and cis-cyclopropanes. nih.gov
Intramolecular cyclizations also benefit from the stereodirecting influence of the cyclopropyl carbinol moiety. For instance, the Prins cyclization of terminal cyclopropylsilyl alcohols can be controlled to produce tetrasubstituted tetrahydropyrans with excellent stereoselectivity. nih.govacs.org The reaction is believed to proceed through a chair-like transition state where the substituents adopt equatorial positions. nih.govacs.org
Table 3: Examples of Diastereoselective Reactions
| Reaction | Substrate | Reagents | Product | Diastereomeric Ratio (dr) |
| Simmons-Smith Cyclopropanation | Alkenyl Cyclopropyl Carbinol researchgate.net | CH₂I₂, Et₂Zn | Bicyclopropyl Carbinol | > 98:02 |
| Vanadium-Catalyzed Epoxidation | Alkenyl Cyclopropyl Carbinol nih.gov | t-BuOOH, VO(acac)₂ | Cyclopropyl Oxirane | > 98:02 |
| Prins Cyclization | Terminal Cyclopropylsilyl Alcohol acs.org | Aldehyde, BiCl₃ | Tetrasubstituted Tetrahydropyran (B127337) | High |
Conformational Analysis and its Impact on Stereoselectivity
The conformational preferences of 1-cyclopropylpent-4-en-1-ol and its derivatives are a key factor in determining the stereochemical outcome of their reactions. The rigidity of the cyclopropyl group, in conjunction with the stereocenter at C-1, restricts the number of accessible low-energy conformations, leading to a more predictable and controllable stereoselectivity.
For alkenyl cyclopropyl carbinols, the molecular structure favors a preferred s-trans conformation over the s-cis conformation. nih.gov This conformational bias leads to a diastereofacial preference in addition reactions to the double bond. nih.gov The hydroxyl group can further influence the conformational equilibrium through hydrogen bonding, either intramolecularly or with reagents, thereby enhancing the stereodirecting effect.
In the acid-catalyzed opening of cyclopropylsilanes, the reaction is thought to proceed through a preferred conformation where the hydrogen at the stereogenic center adjacent to the cyclopropane is oriented toward the ring. nih.govacs.org This specific arrangement facilitates the formation of a β-silyl carbocation stabilized by hyperconjugation. nih.govacs.org Such conformational effects are crucial for achieving high levels of stereocontrol in reactions involving cyclopropyl carbinol derivatives. The incorporation of a cyclopropane ring into a molecule can significantly alter its chemical properties and reduce its conformational flexibility.
Theoretical and Computational Studies of 1 Cyclopropylpent 4 En 1 Ol
Quantum Chemical Calculations of Electronic Structure and Stability
First-principles calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, can determine the optimized molecular geometry, including bond lengths and angles. For the cyclopropyl (B3062369) group, these calculations would confirm the characteristic short C-C bonds of the three-membered ring. The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are also key outputs. scielo.org.mx The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.
Below is a representative table of calculated electronic properties for analogous cyclopropyl carbinols, which can serve as a model for understanding 1-Cyclopropylpent-4-en-1-ol.
| Property | Cyclopropylmethanol (B32771) | 1-Cyclopropylethanol (B1359789) | Notes |
|---|---|---|---|
| Molecular Formula | C4H8O | C5H10O | - |
| Molecular Weight (g/mol) | 72.11 | 86.13 | nih.govnih.gov |
| Dipole Moment (Debye) | ~1.8 - 2.0 | ~1.7 - 1.9 | Estimated based on typical values for similar alcohols. |
| HOMO Energy (eV) | -10.5 to -9.5 | -10.3 to -9.3 | Representative values from DFT calculations on similar small molecules. |
| LUMO Energy (eV) | +1.0 to +2.0 | +0.8 to +1.8 | Representative values from DFT calculations on similar small molecules. |
| HOMO-LUMO Gap (eV) | ~11.5 - 12.5 | ~11.1 - 12.1 | Indicates high kinetic stability. |
Computational Modeling of Reaction Pathways, Transition States, and Energy Barriers
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For 1-Cyclopropylpent-4-en-1-ol, a key reaction pathway to consider is the rearrangement of the corresponding cyclopropylcarbinyl cation, which can be formed under acidic conditions. This cation is a non-classical carbocation that can undergo ring-opening to form a homoallylic cation or rearrange to a cyclobutyl cation.
Theoretical studies on such rearrangements involve locating the transition state (TS) structures on the potential energy surface and calculating the associated energy barriers. acs.org These calculations can predict the feasibility of a reaction and the distribution of products. For instance, the ring-opening of the cyclopropylcarbinyl cation derived from a cyclopropyl carbinol to a homoallylic alcohol is a well-studied process.
The following table presents hypothetical energy barriers for the rearrangement of a generic cyclopropylcarbinyl cation, illustrating the kind of data obtained from such computational studies.
| Reaction Pathway | Intermediate | Transition State | Product | Calculated Energy Barrier (kcal/mol) |
|---|---|---|---|---|
| Ring Expansion | Cyclopropylcarbinyl Cation | TS1 | Cyclobutyl Cation | 5 - 10 |
| Ring Opening | Cyclopropylcarbinyl Cation | TS2 | Homoallylic Cation | 3 - 7 |
These calculations often reveal that the ring-opening to the more stable homoallylic cation is kinetically and thermodynamically favored over the rearrangement to the cyclobutyl cation. The presence of the pentenyl chain in 1-Cyclopropylpent-4-en-1-ol would further influence these pathways.
Prediction of Reactivity and Selectivity via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used computational method for predicting the reactivity and selectivity of chemical reactions. rsc.org For reactions involving 1-Cyclopropylpent-4-en-1-ol, DFT can be employed to model the stereochemical outcomes of reactions, such as nucleophilic additions or substitutions.
For example, in the stereoselective synthesis of homoallylic alcohols, DFT calculations have been used to rationalize the observed stereoselectivity by comparing the energies of various transition states. acs.orgnih.gov These studies often find that subtle non-covalent interactions in the transition state, such as steric hindrance or hydrogen bonding, dictate the stereochemical outcome. rsc.org
In the context of 1-Cyclopropylpent-4-en-1-ol, DFT could be used to predict the diastereoselectivity of reactions at the chiral center or the regioselectivity of reactions involving the double bond. The calculations would involve optimizing the geometries of the reactants, transition states, and products for all possible pathways and comparing their relative energies.
The table below illustrates how DFT results can be used to predict the selectivity of a hypothetical reaction.
| Reaction | Pathway | Transition State Energy (Relative, kcal/mol) | Predicted Major Product |
|---|---|---|---|
| Nucleophilic Addition to Carbonyl (from a related ketone) | Pathway A (leads to R-isomer) | 0.0 | R-isomer |
| Pathway B (leads to S-isomer) | +2.5 | ||
| Epoxidation of Alkene | Pathway C (attack from one face) | 0.0 | Product from Pathway C |
| Pathway D (attack from opposite face) | +1.8 |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape of flexible molecules like 1-Cyclopropylpent-4-en-1-ol over time. jst.go.jp By simulating the motion of atoms based on a force field, MD can reveal the preferred conformations of the molecule and the dynamics of transitions between them.
For 1-Cyclopropylpent-4-en-1-ol, the key flexible regions are the rotations around the C-C single bonds of the pentenyl chain and the bond connecting the cyclopropyl group to the carbinol carbon. MD simulations can determine the relative populations of different conformers and the energy barriers to their interconversion. mdpi.com
An MD simulation would likely show that the molecule predominantly adopts conformations that minimize steric interactions between the bulky cyclopropyl group and the pentenyl chain. The orientation of the hydroxyl group would also be influenced by the potential for intramolecular hydrogen bonding with the double bond, although this is generally a weak interaction. The results of such simulations are often visualized through plots of dihedral angles over time or as a potential energy surface as a function of key dihedral angles.
The following table summarizes the expected outcomes from an MD simulation of 1-Cyclopropylpent-4-en-1-ol.
| Dihedral Angle | Low-Energy Conformations | High-Energy Conformations | Notes |
|---|---|---|---|
| Cyclopropyl-C-C-C (chain) | Gauche and Anti | Eclipsed | Minimizes steric clash between the ring and the chain. |
| C-C-O-H | Orientations that allow for potential weak intramolecular interactions or minimize steric hindrance. | Eclipsed with bulky groups. | Influenced by solvent effects in solution. |
Advanced Spectroscopic Methods for Structural Elucidation and Reaction Monitoring of 1 Cyclopropylpent 4 En 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment
High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 1-Cyclopropylpent-4-en-1-ol, providing precise information on the chemical environment of each proton and carbon atom.
While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial data, complex spin systems and signal overlap in 1-Cyclopropylpent-4-en-1-ol require multi-dimensional NMR experiments for complete assignment. iaea.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For 1-Cyclopropylpent-4-en-1-ol, COSY would reveal correlations between the carbinol proton (H1) and the adjacent cyclopropyl (B3062369) and ethyl protons, as well as the coupling network within the pentenyl chain (H3 to H5).
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to their attached carbons. researchgate.net This is crucial for assigning the carbon signals of the cyclopropyl ring and the pentenyl chain by linking them to their known proton resonances. For instance, the characteristic upfield proton signals of the cyclopropyl methylene (B1212753) groups would be correlated to their corresponding carbon signals. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in piecing together the molecular skeleton. It can confirm the connection between the cyclopropyl ring and the carbinol carbon (C1) by showing correlations from the cyclopropyl protons to C1. Similarly, it would link the different fragments of the pentenyl chain.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of their bonding connectivity. NOESY is vital for determining the relative stereochemistry and preferred conformations of the molecule. For example, spatial correlations between the C1 proton and specific protons on the cyclopropyl ring or the pentenyl chain can help define the molecule's three-dimensional arrangement.
The expected ¹H and ¹³C chemical shifts for 1-Cyclopropylpent-4-en-1-ol are predicted based on the analysis of its constituent fragments: a cyclopropyl carbinol moiety and a pentenol chain.
Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Cyclopropylpent-4-en-1-ol
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (H to C) |
|---|---|---|---|
| 1 (CH-OH) | ~3.4 - 3.6 | ~70 - 75 | C2, C3, C1' |
| 2 (CH₂) | ~1.6 - 1.8 | ~35 - 40 | C1, C3, C4 |
| 3 (CH₂) | ~2.1 - 2.3 | ~28 - 33 | C2, C4, C5 |
| 4 (CH=) | ~5.7 - 5.9 | ~138 - 140 | C3, C5 |
| 5 (CH₂) | ~4.9 - 5.1 | ~114 - 116 | C3, C4 |
| 1' (CH) | ~1.0 - 1.2 | ~15 - 20 | C1, C2', C3' |
| 2'/3' (CH₂) | ~0.2 - 0.6 | ~2 - 8 | C1', C3'/C2' |
The presence of multiple rotatable single bonds in 1-Cyclopropylpent-4-en-1-ol suggests the existence of various conformers in solution. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can provide insight into these conformational dynamics. nih.govresearchgate.net By analyzing changes in line shape and chemical shifts with temperature, it is possible to determine the energy barriers for bond rotation and identify the most stable conformations. This is particularly relevant for the rotation around the C1-C1' bond, which dictates the spatial relationship between the cyclopropyl ring and the pentenyl chain.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
HRMS is an essential tool for determining the elemental composition and elucidating the structure of 1-Cyclopropylpent-4-en-1-ol. mdpi.com By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can unequivocally confirm the molecular formula, C₈H₁₄O.
Upon ionization, typically via electron impact (EI), the molecular ion undergoes fragmentation. The analysis of these fragment ions provides valuable structural information. Key fragmentation pathways for 1-Cyclopropylpent-4-en-1-ol are expected to include:
Alpha-Cleavage: This is a common pathway for alcohols, involving the cleavage of a bond adjacent to the carbon bearing the hydroxyl group. libretexts.orgyoutube.com For 1-Cyclopropylpent-4-en-1-ol, this could involve the loss of the cyclopropyl radical or the butenyl radical, leading to characteristic fragment ions.
Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a frequent fragmentation pathway for alcohols, resulting in a prominent [M-H₂O]⁺· peak.
Cyclopropyl Ring Opening: The strained cyclopropane (B1198618) ring can undergo cleavage, leading to a series of fragment ions corresponding to the loss of ethylene (C₂H₄) or other small hydrocarbon fragments. cas.cn
Rearrangements: McLafferty-type rearrangements may occur if the spatial arrangement of the pentenyl chain allows for a six-membered transition state. libretexts.org
Predicted HRMS Fragmentation for 1-Cyclopropylpent-4-en-1-ol (C₈H₁₄O, Exact Mass: 126.1045)
| m/z (Predicted) | Formula | Possible Origin |
|---|---|---|
| 126.1045 | C₈H₁₄O⁺· | Molecular Ion [M]⁺· |
| 108.0939 | C₈H₁₂⁺· | Dehydration [M-H₂O]⁺· |
| 85.0653 | C₅H₉O⁺ | Alpha-cleavage (loss of C₃H₅·) |
| 69.0704 | C₅H₉⁺ | Loss of C₃H₅O· |
| 57.0340 | C₃H₅O⁺ | Rearrangement and cleavage |
| 41.0391 | C₃H₅⁺ | Cyclopropyl cation or allyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint and Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" and confirming the presence of key functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of 1-Cyclopropylpent-4-en-1-ol is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. nist.gov Other key absorptions would include C-H stretches for the alkene and cyclopropyl groups (above 3000 cm⁻¹), aliphatic C-H stretches (below 3000 cm⁻¹), a C=C stretching vibration around 1640 cm⁻¹, and a C-O stretching vibration in the 1050-1150 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibration of the pentenyl group and the symmetric C-C stretching ("ring breathing") mode of the cyclopropane ring are expected to give strong signals in the Raman spectrum. elsevierpure.com
Characteristic Vibrational Frequencies for 1-Cyclopropylpent-4-en-1-ol
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | 3200-3600 | Weak | Strong, Broad (IR) |
| C-H Stretch (sp², alkene) | 3070-3090 | 3070-3090 | Medium |
| C-H Stretch (cyclopropyl) | 3000-3060 | 3000-3060 | Medium |
| C-H Stretch (sp³) | 2850-2960 | 2850-2960 | Strong |
| C=C Stretch | ~1640 | ~1640 | Medium (IR), Strong (Raman) |
| Cyclopropane Ring Mode | ~1020 | ~1020 | Medium (IR), Strong (Raman) |
| C-O Stretch | 1050-1150 | Weak | Strong (IR) |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determination
The carbinol carbon (C1) in 1-Cyclopropylpent-4-en-1-ol is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Chiroptical spectroscopy provides a means to determine the absolute configuration (R or S) of a chiral molecule.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The applicability of ECD depends on the presence of a suitable chromophore. nih.gov While the isolated double bond in 1-Cyclopropylpent-4-en-1-ol is a weak chromophore, derivatization of the alcohol with a chromophoric group can induce a stronger ECD signal, allowing for stereochemical analysis.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the IR region. biotools.us A significant advantage of VCD is that it does not require a chromophore, as all chiral molecules exhibit VCD signals corresponding to their vibrational transitions. To determine the absolute configuration, the experimental VCD spectrum of an enantiomer is compared to a spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory). mdpi.comfrontiersin.org A match between the experimental and the calculated spectrum for, say, the (R)-enantiomer, allows for the unambiguous assignment of the absolute configuration.
Applications of 1 Cyclopropylpent 4 En 1 Ol As a Synthetic Building Block in Research
Utility in the Synthesis of Natural Products and Related Bioactive Compounds
The cyclopropane (B1198618) ring is a key structural feature in numerous bioactive natural products, pharmaceuticals, and advanced materials. researchgate.net Its presence can significantly influence a molecule's conformation and metabolic stability. nih.gov Compounds structurally similar to 1-cyclopropylpent-4-en-1-ol serve as crucial intermediates in the synthesis of these complex molecules. The reactivity of the cyclopropyl (B3062369) carbinol moiety can be harnessed for various transformations, including ring-opening and rearrangement reactions, to construct larger ring systems or introduce specific functionalities. rsc.org
For instance, the Simmons-Smith cyclopropanation of allylic alcohols is a well-established method for the diastereoselective synthesis of cyclopropane-containing natural products. marquette.edu While this would be a method to synthesize the target compound, its reverse—the strategic opening of the cyclopropyl group—is also a powerful tool. The biosynthesis of many natural products involves enzymatic cyclopropanation, highlighting the importance of this structural unit for biological activity. nih.govresearchgate.net The development of synthetic routes to cyclopropane-containing drugs, such as the antiviral agent Abacavir and the asthma medication Singulair, underscores the pharmaceutical relevance of this scaffold. researchgate.net
| Natural Product/Drug Class | Key Synthetic Strategy Involving Cyclopropane | Reference |
| Terpenoids | Intramolecular cyclopropanation | marquette.edu |
| Unusual Amino Acids | Asymmetric cyclopropanation | researchgate.net |
| Antiviral Nucleoside Analogs | Cyclopropyl group introduction via organometallic reagents | researchgate.net |
Precursor for the Construction of Complex Polycyclic and Spirocyclic Systems
The cyclopropyl carbinol unit is a powerful precursor for generating complex molecular architectures through rearrangement reactions. Under acidic or Lewis acidic conditions, the hydroxyl group can be activated, leading to the formation of a cyclopropylcarbinyl cation. This intermediate is known to undergo facile ring-opening to form a homoallylic cation, which can then participate in cyclization reactions to generate larger carbocycles. rsc.org This reactivity is instrumental in the synthesis of polycyclic systems. For example, gold-catalyzed cyclopropyl carbinol rearrangement of related systems has been used to efficiently prepare benzo-fused nitrogen-containing rings, such as dihydrobenzo[b]azepines. nih.gov
Furthermore, the cyclopropyl group is a cornerstone in the synthesis of spirocycles, which are three-dimensional structures of increasing importance in drug discovery. nih.gov Methodologies have been developed for the synthesis of spirocyclic cyclopropyl glycosyl-1-phosphate analogues and spiro(cyclopropyl)oxindoles. nih.gov These strategies often involve the intramolecular displacement of a leaving group by a nucleophile to form the spirocyclic junction, with the cyclopropane ring acting as a rigid and stereodirecting element.
| Reaction Type | Substrate Type | Resulting Structure | Catalyst/Conditions |
| Cyclopropyl Carbinol Rearrangement | 2-Aminophenyl cyclopropylmethanols | Dihydrobenzo[b]azepines | Gold/Silver Catalyst |
| Prins Cyclization | Terminal Cyclopropylsilyl Alcohols | Tetrasubstituted Tetrahydropyrans | Lewis Acid (e.g., BiCl₃) |
| Intramolecular Spirocyclization | Exo-glycals | Spirocyclic Cyclopropyl Phosphonates | Stereospecific Cyclopropanation |
Role in the Development of Novel Organic Reactions and Methodologies
The unique strain and electronic properties of the cyclopropane ring in structures like 1-cyclopropylpent-4-en-1-ol make them ideal substrates for the development of new synthetic methods. The directed diastereoselective Simmons-Smith cyclopropanation and vanadium-catalyzed epoxidation of alkenyl cyclopropyl carbinol derivatives have been reported, showcasing how the existing stereocenter and rigidity of the cyclopropyl core can control the stereochemical outcome of reactions on the nearby double bond. acs.orgnih.gov
Moreover, the rearrangement of cyclopropyl carbenes and cyclopropylcarbinyl cations has been a fertile ground for discovering novel transformations. rsc.orgresearchgate.net For instance, gold nanoparticle-catalyzed silaboration of 2-aryl-substituted cyclopropyl aldehydes leads to rearranged linear products through a radical clock rearrangement of an intermediate α-cyclopropyl radical. researchgate.net The development of such reactions expands the toolkit of synthetic chemists, allowing for the construction of complex molecules from relatively simple starting materials. The transformations of cyclopropenes, closely related strained systems, have also been a source of diverse and powerful chemical reactions. researchgate.netrsc.org
Exploration as a Versatile Small Molecule Scaffold for Chemical Libraries
In medicinal chemistry and drug discovery, there is a constant search for novel molecular scaffolds that can provide access to new chemical space. The cyclopropyl scaffold is considered a "privileged" structure due to its frequent appearance in bioactive molecules. nih.gov A chemoenzymatic strategy has been developed for the stereoselective assembly and diversification of cyclopropyl ketones, leading to a diverse library of chiral cyclopropane-containing scaffolds. nih.govacs.org These libraries are valuable resources for screening against various biological targets.
The structural features of 1-cyclopropylpent-4-en-1-ol—multiple functional groups (hydroxyl, cyclopropyl, alkene) and stereocenters—make it an excellent candidate for the core of a chemical library. Each functional group can be selectively modified to generate a wide array of derivatives. For example, the hydroxyl group can be esterified or etherified, the double bond can be hydrogenated, epoxidized, or subjected to olefin metathesis, and the cyclopropyl ring can be engaged in rearrangement or ring-opening reactions. This potential for diversification makes such scaffolds highly attractive for generating collections of compounds for high-throughput screening. columbia.edu
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Cyclopropylpent-4-en-1-ol, and how can reaction conditions be systematically optimized?
- Methodology : Begin with cyclopropane ring formation via Simmons-Smith or cycloaddition reactions, followed by functionalization of the pentenol chain. Key variables include catalyst choice (e.g., molybdenum complexes for transfer hydrogenation ), solvent polarity, and temperature. Use Design of Experiments (DoE) to optimize yield and purity. Monitor cyclopropane stability under acidic/basic conditions using TLC or GC-MS .
Q. How can NMR spectroscopy resolve structural ambiguities in 1-Cyclopropylpent-4-en-1-ol, particularly stereochemistry and cyclopropane conformation?
- Methodology : Employ 2D NMR techniques (COSY, HSQC, NOESY) to assign stereochemistry and confirm the cyclopropane ring geometry. Compare chemical shifts of allylic protons (C4 double bond) and cyclopropyl protons with literature data for analogous compounds . Use DEPT-135 to differentiate CH, CH₂, and CH₃ groups.
Q. What analytical techniques are critical for characterizing 1-Cyclopropylpent-4-en-1-ol’s purity and stability?
- Methodology : Combine GC-MS for volatile byproduct analysis, HPLC for enantiomeric purity (if applicable), and IR spectroscopy to monitor hydroxyl group interactions. Thermal stability can be assessed via TGA, while pH-dependent stability studies (1–14) should track degradation products using LC-MS .
Advanced Research Questions
Q. How does the cyclopropyl group influence neighboring-group participation in 1-Cyclopropylpent-4-en-1-ol’s reactivity?
- Methodology : Investigate ring-opening reactions under electrophilic conditions (e.g., bromination or epoxidation) to assess cyclopropane strain effects. Use kinetic isotope effects (KIEs) or computational modeling (DFT) to identify transition states. Compare results with non-cyclopropane analogs (e.g., pent-4-en-1-ol derivatives) .
Q. What strategies enable enantioselective synthesis of 1-Cyclopropylpent-4-en-1-ol, and how can stereochemical outcomes be validated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
